Cas no 465514-59-4 (Ethanone,1-(2,6-difluorophenyl)-2-phenyl-)
Ethanone,1-(2,6-difluorophenyl)-2-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-(2,6-difluorophenyl)-2-phenyl-
- 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone
- 1-(2,6-difluorophenyl)-2-phenylethanone
- 1-(2,6-difluorophenyl)-2-phenylethan-1-one
- DTXSID30383252
- FT-0605497
- 465514-59-4
- MFCD03783536
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- MDL: MFCD03783536
- Inchi: 1S/C14H10F2O/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-8H,9H2
- InChI Key: FABBJYCFWHNYGK-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C(CC1C=CC=CC=1)=O)F
Computed Properties
- Exact Mass: 232.07000
- Monoisotopic Mass: 232.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Boiling Point: 104 °C
- PSA: 17.07000
- LogP: 3.39020
Ethanone,1-(2,6-difluorophenyl)-2-phenyl- Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
Ethanone,1-(2,6-difluorophenyl)-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB148241-1 g |
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone, 95%; . |
465514-59-4 | 95% | 1 g |
€1,338.30 | 2023-07-20 | |
| abcr | AB148241-1g |
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone, 95%; . |
465514-59-4 | 95% | 1g |
€1285.20 | 2025-04-18 | |
| abcr | AB148241-5g |
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone, 95%; . |
465514-59-4 | 95% | 5g |
€2494.20 | 2025-04-18 | |
| abcr | AB148241-5 g |
1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone, 95%; . |
465514-59-4 | 95% | 5 g |
€2,609.80 | 2023-07-20 |
Ethanone,1-(2,6-difluorophenyl)-2-phenyl- Suppliers
Ethanone,1-(2,6-difluorophenyl)-2-phenyl- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Ethanone,1-(2,6-difluorophenyl)-2-phenyl-
Chemical Profile of Ethanone, 1-(2,6-difluorophenyl)-2-phenyl- (CAS No. 465514-59-4)
Ethanone, 1-(2,6-difluorophenyl)-2-phenyl- (CAS No. 465514-59-4), is a fluorinated aromatic ketone that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its dual phenyl and fluorine substituents, exhibits unique structural and electronic properties that make it a promising candidate for various applications in drug discovery and synthesis.
The molecular structure of this compound consists of a central ketone group flanked by two phenyl rings, with one of the phenyl rings being substituted with two fluorine atoms at the 2 and 6 positions. This specific arrangement imparts a high degree of electronic richness and steric hindrance, which can be exploited to modulate biological activity. The presence of fluorine atoms is particularly noteworthy, as fluorine is a well-known pharmacophore in medicinal chemistry due to its ability to influence metabolic stability, lipophilicity, and binding affinity.
In recent years, there has been a surge in research focused on the development of fluorinated heterocycles as bioactive molecules. Ethanone, 1-(2,6-difluorophenyl)-2-phenyl-, fits into this category as it combines the structural features of aromatic ketones with the electronic effects of fluorine substitution. This combination has been shown to enhance the binding affinity to biological targets, making it an attractive scaffold for the design of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The dual phenyl groups provide multiple sites for further functionalization, allowing chemists to tailor the properties of the molecule to specific biological targets. For instance, researchers have explored derivatives of this compound as potential inhibitors of enzymes involved in cancer metabolism. The fluorine atoms can also serve as handles for further chemical modifications, enabling the synthesis of analogs with enhanced pharmacological profiles.
The synthesis of Ethanone, 1-(2,6-difluorophenyl)-2-phenyl-, involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of fluorine atoms into an aromatic ring typically requires specialized techniques such as cross-coupling reactions or metal-catalyzed fluorination processes. These methods have been refined over the years and are now well-established in industrial and academic settings. The synthesis often begins with commercially available precursors and proceeds through a series of carefully orchestrated reactions that ensure high yield and purity.
The pharmacological evaluation of this compound has revealed several interesting properties. In vitro studies have demonstrated that derivatives of this scaffold exhibit inhibitory activity against various enzymes relevant to metabolic disorders and inflammation. The dual phenyl groups contribute to favorable interactions with biological targets, while the fluorine atoms enhance metabolic stability and binding affinity. These findings have prompted further investigation into the potential therapeutic applications of this class of compounds.
Recent advances in computational chemistry have also played a crucial role in understanding the behavior of Ethanone, 1-(2,6-difluorophenyl)-2-phenyl-. Molecular modeling studies have provided insights into how the structural features of this compound influence its interactions with biological targets. These studies often involve docking simulations that predict binding modes and affinities for various proteins. By integrating experimental data with computational predictions, researchers can refine their understanding of how to optimize the pharmacological properties of these molecules.
The impact of fluorine substitution on the electronic properties of aromatic systems is another area where this compound has been extensively studied. Fluorine atoms are known to be electron-withdrawing through their inductive effect, which can modulate the reactivity and stability of adjacent functional groups. In Ethanone, 1-(2,6-difluorophenyl)-2-phenyl-, this effect contributes to a unique electronic environment that can be exploited for fine-tuning biological activity. Understanding these electronic effects is crucial for designing molecules with desired pharmacological profiles.
In conclusion, Ethanone, 1-(2,6-difluorophenyl)-2-phenyl- (CAS No. 465514-59-4) represents a fascinating example of how structural features can be combined to create bioactive molecules with potential therapeutic applications. Its unique combination of aromatic rings and fluorine substitution makes it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research in this area continues to evolve, it is likely that new derivatives and applications will emerge, further solidifying its importance in medicinal chemistry.
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